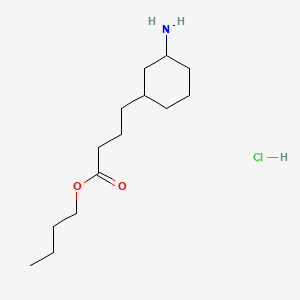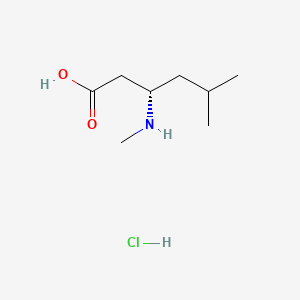
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride is an organic compound that belongs to the class of esters. It is characterized by the presence of a butanoate group attached to a cyclohexyl ring, which is further substituted with an amino group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride typically involves the esterification of 4-(3-aminocyclohexyl)butanoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Hydrolysis: 4-(3-aminocyclohexyl)butanoic acid and butanol.
Reduction: 4-(3-aminocyclohexyl)butanol.
Substitution: Derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the butanoate group into various molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its amino group.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl 4-(3-aminocyclohexyl)butanoate
- 4-(3-aminocyclohexyl)butanoic acid
- 4-(3-aminocyclohexyl)butanol
Uniqueness
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H28ClNO2 |
|---|---|
Poids moléculaire |
277.83 g/mol |
Nom IUPAC |
butyl 4-(3-aminocyclohexyl)butanoate;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-2-3-10-17-14(16)9-5-7-12-6-4-8-13(15)11-12;/h12-13H,2-11,15H2,1H3;1H |
Clé InChI |
MQNJRWGNSQFCLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCCC1CCCC(C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13463154.png)

![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B13463180.png)
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13463188.png)
![7,8-Difluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13463192.png)
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13463194.png)
![tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13463198.png)
![{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13463205.png)
amino}-2-(4-methylphenyl)acetic acid](/img/structure/B13463208.png)


![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid](/img/structure/B13463218.png)

